molecular formula C20H22N2O4S2 B6455715 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549023-26-7

2-[3-(methylsulfanyl)phenyl]-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455715
CAS No.: 2549023-26-7
M. Wt: 418.5 g/mol
InChI Key: WVIZSFUACGJUOT-UHFFFAOYSA-N
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Description

2-[3-(methylsulfanyl)phenyl]-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a compound with significant potential in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural characteristics and the interesting chemical properties it exhibits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves a multi-step process. One common method involves the following steps:

  • Formation of the benzothiadiazine ring: : This can be achieved through the reaction of a 2-aminobenzenesulfonamide derivative with a suitable aldehyde or ketone in the presence of an acid catalyst.

  • Introduction of the oxan-3-yl group: : This step often involves the alkylation of the benzothiadiazine intermediate with a 3-hydroxyoxane derivative under basic conditions.

  • Attachment of the methylsulfanylphenyl group: : The final step typically involves the nucleophilic substitution of the intermediate with 3-(methylsulfanyl)phenyl halide under standard conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the optimization of these synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfanyl group. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl groups in the oxan-3-yl moiety can be achieved using standard reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic ring and the benzothiadiazine core can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Acid catalysts for ring formation, basic conditions for alkylation reactions.

Major Products

  • Sulfoxides and sulfones: : From the oxidation of the methylsulfanyl group.

  • Alcohols: : From the reduction of the carbonyl groups in the oxan-3-yl moiety.

  • Substituted derivatives: : From various substitution reactions on the aromatic ring and benzothiadiazine core.

Scientific Research Applications

2-[3-(methylsulfanyl)phenyl]-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has found applications in several fields:

  • Chemistry: : Used as a precursor in the synthesis of other complex organic molecules due to its reactivity.

  • Biology: : Potential as a bioactive compound in the study of enzyme inhibition and protein interactions.

  • Medicine: : Investigated for its potential as an anti-inflammatory agent, antimicrobial compound, and possible therapeutic applications in treating certain diseases.

  • Industry: : Used in the development of new materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action for 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione depends on the specific application:

  • Biological Systems: : The compound interacts with specific molecular targets such as enzymes, altering their activity. This can lead to the inhibition of enzyme function or modulation of signaling pathways.

  • Chemical Reactions: : Acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds through the donation or acceptance of electrons.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione: : Shares a similar core structure but lacks the methylsulfanyl and oxan-3-yl groups, resulting in different chemical reactivity and applications.

  • 2-(Methylsulfanyl)phenyl derivatives: : Compounds with similar aromatic ring substitutions, leading to comparable biological activities but different physical properties.

Uniqueness

2-[3-(methylsulfanyl)phenyl]-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione stands out due to the combination of its methylsulfanyl and oxan-3-yl groups, which confer unique chemical reactivity and potential for diverse applications in various fields. The interplay between these groups and the benzothiadiazine core enhances its utility in both chemical synthesis and scientific research.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-(oxan-3-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-27-17-8-4-7-16(12-17)22-20(23)21(13-15-6-5-11-26-14-15)18-9-2-3-10-19(18)28(22,24)25/h2-4,7-10,12,15H,5-6,11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIZSFUACGJUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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